4-Propanoyloxy-2-pyridone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
(2-oxo-1H-pyridin-4-yl) propanoate |
InChI |
InChI=1S/C8H9NO3/c1-2-8(11)12-6-3-4-9-7(10)5-6/h3-5H,2H2,1H3,(H,9,10) |
InChI Key |
GRWPOYLXCXNXDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC(=O)NC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Propanoyloxy 2 Pyridone and Analogues
Strategies for the Construction of the 2-Pyridone Ring System
The efficient assembly of the 2-pyridone ring is paramount for the exploration of its chemical and biological space. Modern organic synthesis has produced a variety of powerful methods, ranging from convergent multi-component reactions to sophisticated transition metal-catalyzed transformations.
Multi-component Reactions (MCRs) for Pyridone Synthesis
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. This approach is distinguished by its operational simplicity, time and energy savings, and high convergence.
One notable three-component reaction involves the synthesis of pyrano[3,2-c]pyridones from aromatic aldehydes, malononitrile, and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. This reaction, mediated by triethylamine (B128534) in refluxing ethanol (B145695), proceeds rapidly to afford the desired products in high yields. The methodology is valued for its short reaction times and the use of an environmentally benign solvent.
Another example is the one-pot, three-component synthesis of 3,4,6-triaryl-2(1H)-pyridones from aromatic aldehydes, substituted acetophenones, and phenyl acetamides in the presence of sodium hydride. Four-component reactions have also been developed, such as the solventless synthesis of 4-aryl-6-[benzo[f]coumarin-3-yl]-3-cyano-2(1H)-pyridones, which demonstrates the power of MCRs to rapidly build molecular complexity.
| Reactants | Catalyst/Conditions | Product Type | Yield Range | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes, Malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, EtOH, Reflux | Pyrano[3,2-c]pyridones | 75-98% | |
| Aromatic Aldehydes, Substituted Acetophenones, Phenyl Acetamides | Sodium Hydride, DMSO, 130 °C | 3,4,6-Triaryl-2(1H)-pyridones | 58-82% | |
| Aromatic Aldehydes, Malononitrile, Acetyl-3H-benzo[f]chromen-3-one | Sodium Hydroxide (B78521), 75 °C, Solvent-free | 4-Aryl-6-[benzo[f]coumarin-3-yl]-3-cyano-2(1H)-pyridones | 71-87% |
Annulation Reactions and Cycloaddition Approaches to Pyridones
Annulation, the formation of a new ring onto a pre-existing molecule, and cycloaddition reactions are powerful tools for constructing the 2-pyridone framework. A facile and efficient [4+2] annulation of in situ generated azadienes from N-propargylamines and active methylene (B1212753) compounds yields structurally diverse 2-pyridones.
Intramolecular [2+2] cycloadditions provide a route to more complex fused-ring systems. For instance, the reaction of thiazoline (B8809763) fused 2-pyridones with propargyl bromide leads to a sequential ring opening, in situ allene (B1206475) formation, and an intramolecular [2+2] cycloaddition to furnish cyclobutane (B1203170) fused thiazolino-2-pyridones. Another strategy involves the regioselective annulation of heterocyclic ketene (B1206846) aminals with anhydrides like methacrylic anhydride (B1165640) or crotonic anhydride, producing bicyclic 2-pyridones in excellent yields under neutral conditions.
A tandem Curtius rearrangement/6π-electrocyclization sequence has been employed to fashion the 2-pyridone system in the total synthesis of the alkaloid (-)-lyconadin C, demonstrating the utility of electrocyclization in complex molecule synthesis.
Condensation Reactions in Pyridone Formation
Condensation reactions are a classical yet consistently relevant strategy for synthesizing pyridone rings. The Guareschi-Thorpe condensation, for example, involves the reaction of cyanoacetamide with a 1,3-diketone to produce a 2-pyridone.
Tandem condensation reactions have also been developed for efficient synthesis. A reaction between propiolamide (B17871) and cyclic β-keto methyl esters in water, followed by an acid- or base-promoted intramolecular ring closure and decarboxylation, provides an effective route to 5,6-fused 2-pyridone ring systems. Additionally, the self-condensation of N-alkylacetoacetamides is a direct method for forming 2-pyridones. A crossed Claisen condensation reaction can be used to construct functionalized keto-dioxinones, which, after enamine formation, undergo thermolysis and cyclization-aromatization to yield 6-substituted-4-hydroxy-2-pyridinones.
Transition Metal-Catalyzed Syntheses of 2-Pyridones
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 2-pyridones, by enabling reactions that are otherwise difficult or impossible. These methods often involve C-H bond functionalization, offering a more direct and atom-economical approach compared to classical methods that require pre-functionalized starting materials. Catalysts based on ruthenium, rhodium, cobalt, and gold have been successfully employed. For example, an inexpensive ruthenium catalyst facilitates the oxidative annulation of alkynes with acrylamides, providing access to a broad scope of 2-pyridones. Similarly, cobalt-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate yields pyridinones in very good yields.
Palladium-Catalyzed Transformations
Palladium catalysts are particularly versatile in 2-pyridone synthesis. A notable one-pot rearrangement/arylation of 2-allyloxypyridine (B1265830) has been developed using a Pd[P(t-Bu)3]2/Ag2CO3 catalytic system. This process first catalyzes the rearrangement to N-allyl-2-pyridone, which is then arylated in situ with various aryl iodides in good to excellent yields.
Palladium-catalyzed aerobic oxidative dicarbonation reactions of N-(furan-2-ylmethyl) alkyne amides with coupling partners like acrylates or styrenes offer a step-economical method to synthesize highly conjugated functionalized 2-pyridones. Furthermore, the direct C3-arylation of N-substituted-4-hydroxy-2-pyridones with aryl boronic acids has been achieved using palladium acetate (B1210297), providing a powerful method for the rapid construction of 3-arylated products under mild conditions. A novel approach for the regioselective O-alkylation of 2-pyridones has also been realized through palladium catalysis, where the coordination between palladium and the nitrogen atom of the pyridine (B92270) ring plays a crucial role.
| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Rearrangement/Arylation | 2-Allyloxypyridine, Aryl Iodides | Pd[P(t-Bu)3]2, Ag2CO3 | N-Substituted 2-Pyridones | |
| Aerobic Oxidative Dicarbonation | N-(Furan-2-ylmethyl) Alkyne Amides, Alkenes | Pd Catalyst, Aerobic Conditions | Highly Conjugated 2-Pyridones | |
| Direct C3-Arylation | N-Substituted-4-hydroxy-2-pyridones, Aryl Boronic Acids | Palladium Acetate | 3-Arylated-4-hydroxy-2-pyridones | |
| Regioselective O-Alkylation | 2-Pyridones | Palladium Catalyst | O-Alkylated 2-Pyridones (Pyridyl ethers) |
Copper-Catalyzed Reactions
Copper catalysts offer a cost-effective and efficient alternative for the synthesis of 2-pyridone derivatives. A mild copper-catalyzed N-arylation of 2-pyridones with diaryliodonium salts proceeds readily at room temperature, providing a wide range of N-arylpyridine-2-ones in yields up to 99%. This method is notably faster than many traditional copper-catalyzed couplings that require elevated temperatures. Copper(I) iodide (CuI) has also been used to catalyze the coupling of tetrabutylammonium (B224687) pyridin-2-olates with aryl iodides, showing high chemoselectivity for N-arylation over O-arylation.
Beyond N-arylation, copper catalysis has enabled a highly selective synthesis of 2-(1H)-pyridones through a cascade reaction involving Chichibabin-type cyclization, C(sp3)-C(sp3) cleavage, and aerobic oxidation, using acetaldehyde (B116499) derivatives and simple nitrogen donors. More recently, a ligand-free, copper-catalyzed regioselective C(3)–H imidation of 2-pyridones has been demonstrated using Cu(OAc)2·H2O as the catalyst and N-fluorobenzenesulfonimide (NFSI) as the imidating reagent, yielding a broad range of imidated products.
| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Yield Range | Reference |
|---|---|---|---|---|---|
| N-Arylation | 2-Pyridones, Diaryliodonium Salts | CuCl, Et3N, Toluene, rt | N-Arylpyridine-2-ones | 23-99% | |
| N-Arylation | Tetrabutylammonium Pyridin-2-olates, Aryl Iodides | CuI | N-Aryl Pyridine-2-ones | High | |
| Cascade Cyclization/Oxidation | Acetaldehydes, Nitrogen Donors | Cu Catalyst, O2 | 2-(1H)-pyridones | Not specified | |
| C(3)-H Imidation | 2-Pyridones, NFSI | Cu(OAc)2 |
Ruthenium-Catalyzed Annulation
Ruthenium-catalyzed oxidative annulation has emerged as an effective and economically favorable method for synthesizing 2-pyridones. nih.gov This approach typically involves the coupling of acrylamides with alkynes through C–H and N–H bond functionalizations. nih.govgoettingen-research-online.de Inexpensive ruthenium catalysts facilitate these transformations, offering a significant advantage over more costly noble metals like rhodium. acs.org
The process demonstrates broad substrate scope, accommodating various electron-rich and electron-deficient acrylamides, as well as both diaryl- and dialkyl-substituted alkynes. acs.orgacs.org The reaction proceeds with notable chemo- and regioselectivity, which is crucial for constructing specifically substituted pyridone rings that can later be functionalized. acs.org Optimal conditions often utilize an oxidant, such as copper(II) acetate, to facilitate the catalytic cycle. acs.org
Table 1: Ruthenium-Catalyzed Annulation of Acrylamides and Alkynes This table is a representative summary of findings in the field and not an exhaustive list.
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| [RuCl2(p-cymene)]2 / AgOAc | Acrylamides + Alkynes | Inexpensive catalyst, oxidative C-H/N-H annulation. | nih.gov |
| Ru(II) complexes | Acrylamides + Alkynes | High chemo- and regioselectivity, broad substrate scope. | acs.org |
| Inexpensive Ruthenium Catalysts | Electron-deficient acrylamides + Dialkyl-substituted alkynes | Improved substrate scope compared to rhodium catalysts. | acs.org |
Cobalt and Nickel Catalysis
First-row transition metals, particularly cobalt and nickel, offer cost-effective and sustainable alternatives for the synthesis of pyridone scaffolds. Cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles are a highly efficient and atom-economical route to substituted pyridines, which can be precursors to 2-pyridones. This method is noted for its ability to construct the pyridine ring in a single step under mild conditions.
Recent advancements have focused on developing air-stable cobalt precatalysts that are activated in situ. These systems show versatility in coupling a wide range of substrates. Nickel catalysis has also been successfully employed in similar cycloaddition strategies, providing access to diverse pyridone structures. Both metals often operate through metallacyclic intermediates, with the regioselectivity of the cycloaddition being influenced by the electronic and steric properties of the substrates and ligands.
Gold-Catalyzed Cycloisomerization
Gold catalysis provides a mild and efficient pathway for synthesizing substituted 2-pyridones through the cycloisomerization of specifically designed precursors. One notable strategy involves the cationic Au(I)-catalyzed cycloisomerization of N-alkenyl alkynylamides, which are formed by the N-acylation of imines with alkynoyl chlorides. organic-chemistry.org This convergent approach allows for the rapid assembly of the 2-pyridone core.
Another advanced method relies on a tandem gold-catalyzed cycloisomerization of 1,3-enynyl esters. acs.org This process generates a cyclopentadienyl (B1206354) ester intermediate, which then undergoes an oxidative nitrogen insertion in a one-pot, two-step sequence to regioselectively form masked 2-pyridone structures. acs.org This methodology highlights the unique ability of gold catalysts to facilitate complex cascade reactions, enabling the construction of highly functionalized pyridone systems.
Electrochemical Synthesis Approaches for Pyridone Scaffolds
Electrochemical synthesis represents a modern, sustainable approach to constructing pyridone rings, avoiding the need for chemical oxidants or reductants. This method utilizes electric current to drive chemical transformations. For instance, the electrochemical oxidation of substituted 3,4-dihydro-2-pyridones in anhydrous acetonitrile (B52724) has been shown to be a two-electron process that leads directly to the formation of the corresponding 2-pyridones.
More advanced electrochemical strategies enable the direct C-H functionalization of pyridines. By carefully selecting the electrolysis setup (e.g., a divided vs. undivided cell), it is possible to achieve divergent site selectivity for carboxylation using CO2. nih.gov This level of control is critical for synthesizing pyridone precursors with specific substitution patterns, such as those hydroxylated at the C4 position, which are necessary for subsequent esterification.
Green Chemistry Approaches to Pyridone Synthesis (e.g., Infrared Irradiation)
In line with the principles of green chemistry, solvent-free synthesis activated by infrared (IR) irradiation has been developed for producing 2-pyridone derivatives. This method avoids the use of volatile organic solvents, reducing environmental impact. A notable example is the multicomponent synthesis of 4-aryl substituted-5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones from Meldrum's acid under solvent-free conditions, activated by IR irradiation. rsc.org This process proceeds with moderate to good yields and reasonable reaction times.
Another green approach involves the IR-promoted rearrangement of 4H-pyrans, followed by an oxidative step, to yield 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone derivatives. These methods are characterized by mild reaction conditions, operational simplicity, and high atom economy, making them attractive for sustainable chemical production. rsc.org
Table 2: Comparison of Green Synthetic Methods for Pyridone Derivatives
| Method | Key Reagents | Conditions | Advantages | Reference |
|---|---|---|---|---|
| IR-Assisted Multicomponent Reaction | Meldrum's acid, Aldehydes, etc. | Solvent-free, IR irradiation | Environmentally benign, clean activation. | rsc.org |
| IR-Promoted Rearrangement | 4H-pyrans | IR irradiation, mild conditions | Good yields, green approach. | rsc.org |
| Solid-State Synthesis | Amines, Activated alkynes | Silica gel support, solvent-free | High atom economy, simple procedure. | rsc.org |
Targeted Functionalization and Derivatization for 4-Propanoyloxy Substitution
Once the 2-pyridone scaffold is synthesized, the next critical step is the regioselective introduction of the propanoyloxy group at the C4 position. This is typically achieved through the functionalization of a 4-hydroxy-2-pyridone intermediate.
Introduction of Ester Functionalities at the Pyridone Core
The synthesis of 4-propanoyloxy-2-pyridone is accomplished via the esterification of 4-hydroxy-2-pyridone. The 4-hydroxy-2-pyridone precursor can be synthesized through various routes, including the thermolysis and cyclization of functionalized keto-dioxinones. organic-chemistry.org
The esterification reaction itself presents a challenge of chemoselectivity due to the tautomeric nature of the precursor, which exists in equilibrium with 4-pyridone. This allows for acylation to occur at either the C4-oxygen (O-acylation) to form the desired ester or at the ring nitrogen (N-acylation). The outcome of the reaction is highly dependent on the reaction conditions and the nature of the acylating agent. researchgate.net
For the synthesis of this compound, a propanoyl source such as propanoic anhydride or propanoyl chloride would be used. The reaction with aliphatic carboxylic anhydrides or chlorides often favors N-acylation. However, the equilibrium between the N-acyl and O-acyl products can be influenced by factors such as solvent polarity and temperature, allowing for the isolation of the desired 4-(acyloxy)pyridine product. researchgate.net The use of specific coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with the free carboxylic acid can also be employed to facilitate the esterification. researchgate.net
Late-Stage Functionalization Strategies for this compound Precursors
Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that allows for the introduction of functional groups into complex molecules at the final stages of a synthetic sequence. acs.orgresearchgate.net This approach is particularly valuable for creating analogues of a lead compound, like this compound, by modifying its direct precursors, such as 4-hydroxy-2-pyridone or other substituted 2-pyridone intermediates. By leveraging LSF, chemists can avoid the need for de novo synthesis of each new derivative, thus accelerating the exploration of structure-activity relationships. nih.gov
The application of LSF to the 4-amino-2-pyridone chemotype, a close analogue of the 4-hydroxy-2-pyridone precursor, has been demonstrated using electrochemical (e-LSF) and multicomponent reaction (MCR-LSF) approaches. rsc.org These methods enable the site-selective and sustainable decoration of the pyridone scaffold, generating novel derivatives from a common advanced intermediate. researchgate.netrsc.org
C–H functionalization is a cornerstone of LSF, allowing for the direct conversion of C–H bonds into new C–C, C–N, or C–O bonds. acs.orgnih.gov For precursors to this compound, this means that various substituents can be installed on the pyridone ring to modulate its properties. For instance, palladium-catalyzed C-H functionalization reactions are widely used. The choice of ligands, oxidants, and directing groups can precisely control the position of the new functional group. nih.govnih.gov While the propanoyloxy group itself is installed via standard esterification of the 4-hydroxy precursor, LSF techniques can be applied before this step to diversify the core structure.
| LSF Strategy | Reagents/Catalyst | Target Position | Precursor Type | Functional Group Introduced | Ref |
| Electrochemical C-H Methylation | Electrochemical cell | C3/C5 | 4-amino-2-pyridone | Methyl | researchgate.net |
| Multicomponent LSF (MCR) | Various (e.g., aldehydes, isocyanides) | Varies | 4-amino-2-pyridone | Diverse heterocyclic moieties | rsc.org |
| Pd-Catalyzed C-H Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | ortho to directing group | Pyridine derivatives | Acetoxy | nih.gov |
| C-H Amination via Pyridinium (B92312) Salts | Pyridyl radical cations | Varies | Complex heteroarenes | Amino (via aminolysis) | nih.gov |
Regioselective Functionalization of Pyridone Derivatives
The regioselective functionalization of the 2-pyridone ring is dictated by its electronic properties and can be controlled through various catalytic systems. researchgate.net The resonance structures of 2-pyridone show that the C3 and C5 positions are electron-rich and thus susceptible to electrophilic attack, whereas the C4 and C6 positions are more electron-deficient. iipseries.orgnih.gov Modern transition-metal-catalyzed C-H activation has emerged as the most efficient method for directly installing substituents at specific positions on the pyridone core. iipseries.orgresearchgate.net
C3-Selective Functionalization: The C3 position is often the most inherently reactive site for electrophilic functionalization. nih.gov Radical-mediated processes have proven highly effective for achieving C3 selectivity, irrespective of the electronic nature of other substituents on the ring. nih.gov For example, iron-catalyzed radical arylation with arylboronic acids and a K₂S₂O₈ oxidant proceeds smoothly at the C3 position. nih.gov Palladium-catalyzed oxidative arylation of 4-hydroxy-2-pyridone also occurs selectively at C3, leveraging the enol-like character of the substrate. nih.gov
C4-Selective Functionalization: The C4 position is less electronically activated, often requiring a directing group strategy for functionalization. A notable rhodium-catalyzed C4-selective C–H alkenylation of 3-carboxy-2-pyridones has been developed. acs.org In this process, the carboxylic acid at the C3 position acts as a traceless directing group, which is subsequently removed via decarboxylation, yielding the C4-alkenylated product exclusively. This method is effective even when more reactive C-H bonds are present at the C5 and C6 positions. acs.org
C5 and C6-Selective Functionalization: Accessing the C5 and C6 positions typically requires overcoming the intrinsic reactivity of the C3 position. Substrate control can be employed; for instance, in N-protected 2-pyridones, palladium-catalyzed oxidative olefination occurs at the C5 position. researchgate.net However, introducing substituents at the C4 or C6 positions can switch this selectivity to the C3 position. researchgate.net For C6 functionalization, directing groups are commonly used. Nickel-catalyzed regioselective alkylation can activate the C(6)-H bond through coordination of the carbonyl oxygen to a Lewis acidic cocatalyst. researchgate.net Cobalt(III) catalysis has also been employed for C6-selective C-H activation, coupling 2-pyridones with propiolates. nih.gov Dual C-H bond activation using a Co(III) catalyst can achieve site-selective benzannulation across the C5 and C6 positions with 1,6-diynes. rsc.org
| Target Position | Reaction Type | Catalyst System | Key Features | Ref |
| C3 | Arylation | Fe-catalyst / K₂S₂O₈ | Radical mechanism; beneficial for late-stage functionalization. | nih.gov |
| C3 | Oxidative Arylation | Pd(OAc)₂ / Cu(OAc)₂ | Specific to 4-hydroxy-2-pyridone precursor. | nih.gov |
| C4 | Alkenylation | [RhCp*Cl₂]₂ / AgSbF₆ | Carboxylic acid at C3 as a traceless directing group. | acs.org |
| C5 | Oxidative Olefination | Pd(OAc)₂ / Ag₂CO₃ | Substrate-controlled selectivity on N-protected pyridones. | researchgate.net |
| C6 | Alkylation | Ni(cod)₂ / AlMe₃ | Lewis acid cocatalyst coordinates to carbonyl oxygen. | researchgate.net |
| C6 | Alkenylation/Migration | Co(III)-catalyst | Couples with propiolates under mild conditions. | nih.gov |
| C5/C6 | Benzannulation | Co(III)-catalyst | Dual C-H activation with 1,6-diynes. | rsc.org |
Synthesis of Bifunctional this compound Scaffolds
The synthesis of bifunctional scaffolds—molecules bearing two distinct points for further chemical modification—is crucial for creating molecular libraries and complex molecular architectures. For this compound, this involves introducing two functional groups onto the pyridone core, typically starting from a precursor like 4-hydroxy-2-pyridone.
A powerful strategy for creating such scaffolds is the diversity-oriented dual functionalization of pre-functionalized pyridones. nih.gov For example, iodinated 2-pyridones can undergo palladium/norbornene cooperative catalysis. This system allows for the sequential introduction of two different groups. An ortho-alkylation or -arylation reaction occurs first, followed by the introduction of a second group (e.g., boronic acid, terminal alkyne) at the position of the iodine atom. nih.gov This method allows for the predictable and rapid preparation of a large number of valuable, bifunctional 2-pyridone derivatives. nih.gov
Multicomponent reactions (MCRs) also provide an efficient route to highly substituted, bifunctional pyridone scaffolds in a single step. For instance, a three-component reaction between aromatic aldehydes, malononitrile, and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one can generate densely functionalized pyrano[3,2-c]pyridones. nih.gov These products contain multiple functional groups and points of diversity that can be used for subsequent chemical transformations.
Another approach involves leveraging sequential C-H functionalization. As described previously, a traceless directing group can be used to functionalize the C4 position. acs.org This newly functionalized intermediate can then undergo a second, independent C-H functionalization at another position (e.g., C3 or C5) before or after the directing group is removed and the 4-hydroxy group is acylated to form the final propanoyloxy ester. This sequential approach allows for the controlled construction of bifunctional scaffolds with precise substitution patterns.
Advanced Spectroscopic and Structural Characterization Methodologies for 4 Propanoyloxy 2 Pyridone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of 4-Propanoyloxy-2-pyridone, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyridone ring and the propanoyloxy side chain.
The protons on the pyridone ring are anticipated to appear in the aromatic region of the spectrum, typically between δ 6.0 and 8.5 ppm. The electron-withdrawing nature of the carbonyl group and the propanoyloxy substituent will influence the chemical shifts of the ring protons. The proton at the C3 position is expected to be a doublet, coupled to the proton at C5. Similarly, the proton at C5 would appear as a doublet of doublets, showing coupling to both the C3 and C6 protons. The proton at C6 is expected to be a doublet, coupled to the C5 proton. The N-H proton of the pyridone ring typically appears as a broad singlet at a downfield chemical shift, often above δ 10 ppm.
The propanoyloxy group will give rise to signals in the aliphatic region. A triplet corresponding to the terminal methyl group (CH₃) is expected around δ 1.2 ppm, and a quartet for the methylene (B1212753) group (CH₂) adjacent to the methyl group should appear around δ 2.6 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~1.2 | Triplet | ~7.5 | -O-C(=O)-CH₂-CH₃ |
| ~2.6 | Quartet | ~7.5 | -O-C(=O)-CH₂ -CH₃ |
| ~6.2 | Doublet | ~2.5 | H-3 |
| ~6.8 | Doublet of Doublets | ~2.5, ~7.0 | H-5 |
| ~7.5 | Doublet | ~7.0 | H-6 |
| >10.0 | Broad Singlet | - | N-H |
Carbon-13 NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. The carbonyl carbon of the 2-pyridone ring is expected to have a chemical shift in the range of δ 160-165 ppm. The carbons of the pyridone ring will resonate in the aromatic region, with their exact shifts influenced by the substituents. The ester carbonyl carbon from the propanoyloxy group is anticipated to appear further downfield, typically around δ 170-175 ppm. The aliphatic carbons of the propanoyloxy group will be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~9 | -O-C(=O)-CH₂-CH₃ |
| ~28 | -O-C(=O)-CH₂ -CH₃ |
| ~105 | C-3 |
| ~118 | C-5 |
| ~140 | C-6 |
| ~150 | C-4 |
| ~163 | C-2 (Pyridone C=O) |
| ~172 | Ester C=O |
Two-Dimensional NMR Techniques for Complex Pyridone Architectures
For unambiguous assignment of proton and carbon signals, especially in more complex pyridone architectures, two-dimensional (2D) NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling relationships between the protons on the pyridone ring. HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each proton signal with its directly attached carbon atom. Finally, HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish long-range correlations between protons and carbons, helping to confirm the connectivity of the propanoyloxy group to the C4 position of the pyridone ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-O functional groups.
A broad absorption band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the pyridone ring. Two distinct carbonyl stretching bands are anticipated: one for the cyclic amide (2-pyridone) carbonyl, typically appearing around 1650-1680 cm⁻¹, and another for the ester carbonyl of the propanoyloxy group, expected at a higher frequency, around 1750-1770 cm⁻¹. The C-O stretching vibrations of the ester group would likely produce strong bands in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3200-3400 | Broad, Medium | N-H Stretch |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~2980 | Medium | Aliphatic C-H Stretch |
| 1750-1770 | Strong | Ester C=O Stretch |
| 1650-1680 | Strong | Amide C=O Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| 1100-1300 | Strong | C-O Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
The molecular formula of this compound is C₈H₉NO₃, which corresponds to a molecular weight of 167.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 167.
Common fragmentation pathways would likely involve the loss of the propanoyloxy group or parts of it. A significant fragment could result from the cleavage of the ester bond, leading to the loss of a propionyl radical (•C(=O)CH₂CH₃), which has a mass of 57, resulting in a peak at m/z 110, corresponding to the 4-hydroxy-2-pyridone cation. Another plausible fragmentation is the loss of ethene (C₂H₄) from the propanoyloxy group via a McLafferty rearrangement, which would lead to a fragment at m/z 139.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule and its fragments. For this compound, HRMS would be able to confirm the molecular formula C₈H₉NO₃ by providing a measured mass that is very close to the calculated exact mass of 167.05824. This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 167 | [M]⁺ |
| 139 | [M - C₂H₄]⁺ |
| 110 | [M - C₂H₅CO]⁺ |
| 57 | [C₂H₅CO]⁺ |
LC/MS Techniques for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov For a compound like this compound, this method would be crucial for confirming its successful synthesis and assessing its purity.
In a typical analysis, the compound would be dissolved in a suitable solvent and injected into an HPLC system. A reversed-phase column would separate the target compound from any unreacted starting materials (e.g., 4-hydroxy-2-pyridone), reagents (e.g., propionic anhydride), or side products. The eluent from the HPLC column would then be introduced into the mass spectrometer.
The mass spectrometer would provide two key pieces of information:
Identity Confirmation: By using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrometer would detect the molecular ion of the compound. For this compound (molecular formula C₈H₉NO₃), the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 168.06. Detection of this specific m/z value would provide strong evidence for the compound's identity.
Purity Assessment: The chromatogram generated by the LC detector (e.g., a UV detector) would show a primary peak corresponding to the product. The area of this peak, relative to the total area of all detected peaks, provides a quantitative measure of the compound's purity. The mass spectrometer can confirm the identity of any impurity peaks.
A hypothetical data table for an LC/MS analysis is presented below to illustrate how such data would be reported.
Table 1: Illustrative LC/MS Data for Purity Analysis
| Retention Time (min) | Detected m/z ([M+H]⁺) | Proposed Identity | Purity (%) |
|---|---|---|---|
| 4.52 | 168.1 | This compound | 98.5 |
| 2.15 | 112.0 | 4-Hydroxy-2-pyridone (Impurity) | 1.2 |
| 1.78 | - | Other Impurity | 0.3 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comactachemscand.org If single crystals of this compound of sufficient quality could be grown, this technique would provide unambiguous proof of its structure.
The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would confirm the connectivity of the propanoyloxy group at the C4 position of the 2-pyridone ring. Furthermore, X-ray crystallography reveals how molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding and π–π stacking, which are common in pyridone structures. mdpi.com
Key parameters obtained from a crystallographic study would include:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths and angles of the basic repeating unit of the crystal.
Atomic Coordinates: The precise position of each non-hydrogen atom in the unit cell.
This information allows for the generation of a detailed 3D model of the molecule, confirming its stereochemistry and conformation in the solid state.
Table 2: Example Crystallographic Data Parameters
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₈H₉NO₃ |
| Formula Weight | 167.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.63, 5.01, 16.19 |
| β (°) | 110.2 |
| Volume (ų) | 656.4 |
| Z (Molecules per unit cell) | 4 |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. researchgate.netresearchgate.net The spectrum of this compound would be expected to show characteristic absorption bands related to its electronic structure.
The 2-pyridone core is a chromophore that typically exhibits π → π* transitions. researchgate.net The introduction of the propanoyloxy group, an ester, would act as an auxochrome and could slightly modify the position and intensity of these absorption maxima compared to the parent 4-hydroxy-2-pyridone. The analysis, conducted by dissolving the compound in a solvent like methanol (B129727) or ethanol (B145695) and measuring its absorbance across a range of wavelengths (typically 200-400 nm), would reveal the wavelength of maximum absorbance (λmax). This value is a characteristic physical property of the compound.
The expected electronic transitions would be:
π → π transitions:* Associated with the conjugated π-system of the pyridone ring. These are typically strong absorptions.
n → π transitions:* Involving the non-bonding electrons on the oxygen and nitrogen atoms. These transitions are generally weaker.
Table 3: Representative UV-Visible Absorption Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |
|---|---|---|---|
| Methanol | ~280-320 | ~5,000-10,000 | π → π |
| Methanol | ~220-240 | ~15,000-25,000 | π → π |
Differential Scanning Calorimetry (DSC) for Thermotropic Behavior
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions in materials. researchgate.net
For a crystalline solid like this compound, DSC analysis would provide key information about its thermal properties:
Melting Point (Tm): A sharp endothermic peak on the DSC thermogram would indicate the melting point of the compound, a fundamental measure of its purity and identity. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area, providing information on the crystal lattice energy.
Thermal Stability: The onset of any exothermic peaks at higher temperatures could indicate thermal decomposition.
Polymorphism: The presence of multiple melting peaks or other thermal events before melting could suggest the existence of different crystalline forms (polymorphs), each with a unique thermotropic behavior.
The analysis involves heating a small, weighed amount of the sample in a sealed pan at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
Table 4: Illustrative DSC Data for a Pyridone-Derived Material
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Melting | 152.5 | 155.8 | 120.5 (Endothermic) |
| Decomposition | 250.1 | - | - (Exothermic) |
Reactivity and Mechanistic Studies of the 4 Propanoyloxy 2 Pyridone Scaffold
Reaction Pathways and Mechanisms Associated with 2-Pyridones
The inherent electronic properties of the 2-pyridone ring, characterized by a conjugated enone-like structure, lead to distinct reactivity patterns. The positions on the ring (C3-C6) exhibit different electronic densities, which can be exploited for selective functionalization. nih.gov
Intramolecular Cyclization-Elimination Reactions
Intramolecular reactions of 2-pyridone derivatives provide a powerful strategy for the construction of fused heterocyclic systems. For instance, N-acyliminium ions derived from pyridone-containing precursors can undergo intramolecular cyclization with the pyridine (B92270) ring acting as the nucleophile. While unactivated pyridine rings show limited reactivity in these cationic π-cyclizations, the presence of electron-donating substituents on the ring can significantly improve the yield of the cyclized products.
In a related context, the cyclization of enyne amides in the presence of a secondary amine can proceed via a sequential 1,6-addition of the amine, followed by a 6-exo-trig ring closure of the resulting iminium intermediate and subsequent elimination of the amine to afford 5,6-bicyclic pyridones. researchgate.net This catalytic process highlights the versatility of intramolecular pathways in generating complex pyridone-based architectures.
Catalytic Reactions of 2-Pyridone Scaffolds
Transition metal catalysis has emerged as a cornerstone for the efficient and selective functionalization of 2-pyridone scaffolds. rsc.orgiipseries.org These methods often obviate the need for pre-functionalized substrates, aligning with the principles of atom and step economy.
Direct C-H bond activation is a highly efficient method for introducing substituents onto the 2-pyridone ring. researchgate.net The site-selectivity of these reactions is a critical challenge due to the presence of multiple C-H bonds. nih.govrsc.org Control over regioselectivity can be achieved through various strategies, including radical, organometallic, directing group, and steric controls. nih.govrsc.orgrsc.org
For example, nickel/AlMe3 catalysis has been employed for the regioselective alkenylation and alkylation of 2-pyridones at the C6 position. researchgate.net The proposed mechanism involves coordination of the carbonyl oxygen to the Lewis acidic aluminum cocatalyst, which activates the C(6)-H bond towards oxidative addition to the nickel(0) center. rsc.org Manganese-mediated reactions have been developed for the C3-selective alkylation and arylation of 2-pyridones. researchgate.net
A photoinduced cobalt-catalyzed method has also been reported for the selective C3- and C6-alkylation of 2-pyridones using alkyl halides or methanesulfonates as radical sources. rsc.org
Cross-coupling reactions are invaluable tools for the formation of carbon-carbon and carbon-heteroatom bonds on the 2-pyridone scaffold. However, the use of 2-pyridyl organometallics, particularly boronic acid derivatives, in Suzuki-Miyaura cross-coupling can be challenging due to their instability and poor reactivity. nih.gov
Iron-catalyzed 1,6-addition of Grignard reagents to 2-pyridone derivatives offers an alternative approach. nih.govresearchgate.net This reaction proceeds under mild conditions and can be followed by a ring-opening to yield Z,E-configured dienoic acid amides. nih.gov The active iron catalyst is believed to have a high affinity for the polarized diene system within the pyridone ring. nih.gov
Rhodium-catalyzed C6-selective oxidative C-H/C-H cross-coupling of 2-pyridones with thiophenes has been achieved using an N-pyridyl directing group. researchgate.net This directing group was found to be essential for the transformation.
Palladium-catalyzed decarboxylative cross-coupling of 2-picolinic acid with aryl and heteroaryl bromides has also been developed for the synthesis of 2-substituted pyridines. rsc.org
Table 1: Examples of Catalytic C-H Functionalization of 2-Pyridones
| Catalyst System | Position | Functionalization | Reference |
| Nickel/AlMe3 | C6 | Alkenylation/Alkylation | researchgate.net |
| Manganese(III) | C3 | Alkylation/Arylation | researchgate.netrsc.org |
| Cobalt (photoinduced) | C3/C6 | Alkylation | rsc.org |
| Rhodium(III) | C6 | Arylation (with thiophenes) | researchgate.net |
Regioselectivity and Stereoselectivity in Pyridone Transformations
The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules based on the 2-pyridone scaffold. As discussed, the inherent electronic bias of the pyridone ring can be modulated by the choice of catalyst and reaction conditions to favor functionalization at a specific position. nih.gov
For instance, in the synthesis of N-substituted 2-pyridones from oxazoline[3,2-a]pyridinium intermediates, the nature of the nucleophile dictates the regioselectivity. nih.govnih.gov Anilines and aliphatic amines preferentially attack the C8 position to yield N-substituted pyridones, while certain phenylalkylamines favor attack at the C2 position to form 2-substituted pyridines. nih.govnih.gov Quantum chemistry calculations have suggested that cation-π interactions between the aromatic ring of the nucleophile and the pyridinium (B92312) intermediate can stabilize the transition state leading to 2-substituted pyridines. nih.govnih.gov
Stereoselective dearomatization of pyridine derivatives represents a powerful strategy for accessing chiral hydropyridine and N-substituted 2-pyridone structures. nih.gov These methods often involve asymmetric catalysis to control the formation of new stereocenters.
Photoinduced Reactions of Pyridone Adducts
Photochemical reactions offer unique pathways for the transformation of 2-pyridone derivatives. For example, the [4+4] photoadduct of a pyridone and furan (B31954) can undergo a transannular ring closure. In a model system, the stereochemistry of the four new stereogenic centers was controlled by the substitution on the nitrogen atom and an isopropyl group. nih.gov
Furthermore, a novel regioselective [2+1] photocycloaddition of 2-pyridones with in situ generated carbenes from diazo compounds has been reported, expanding the synthetic utility of photoinduced transformations in this system. researchgate.net
Role of Tautomerism in 2-Pyridone Reactivity and Stability
The reactivity and stability of the 2-pyridone ring, the core scaffold of 4-propanoyloxy-2-pyridone, are significantly governed by the phenomenon of tautomerism. This involves the interconversion of structural isomers, which can profoundly influence the chemical and biological properties of the molecule. nih.gov
2-Pyridone structures exist in a dynamic equilibrium between two tautomeric forms: the lactam (keto) form and the lactim (enol) form. vedantu.com This equilibrium, known as lactam-lactim tautomerism, involves the migration of a proton between the nitrogen and oxygen atoms of the amide group within the heterocyclic ring. In the case of the parent 2-pyridone, the lactam form is generally predominant in solution. nih.govwuxibiology.com This preference is attributed to the lactam form being a better hydrogen bond donor and acceptor, allowing it to be effectively solvated in polar or protic media. uni-muenchen.de The interconversion between these tautomers is a rapid process, and the position of the equilibrium is sensitive to various factors, including the molecular structure and the surrounding environment. wuxibiology.com

The nature and position of substituents on the 2-pyridone ring can significantly alter the tautomeric equilibrium. nih.govrsc.org Electron-withdrawing or electron-donating groups can modulate the relative stability of the lactam and lactim forms through inductive and resonance effects. nih.govrsc.org For instance, a 6-chloro substituent on 2-pyridone has been shown to shift the equilibrium towards the lactim tautomer. nih.gov Similarly, polar substituents can also favor the lactim form. uba.ar
In the context of this compound, the propanoyloxy group at the C4 position is an electron-withdrawing group. This is expected to influence the electron distribution within the pyridone ring and, consequently, the tautomeric balance. While specific studies on the 4-propanoyloxy derivative are limited, research on related 4-substituted 2-pyridones suggests that substituents at this position can impact the equilibrium, though often to a lesser extent than substituents at the alpha (C6) position. rsc.org For example, in 4-pyridone systems, electron-withdrawing groups like esters at the C2 position favor the lactim tautomer. rsc.org The interplay of inductive effects, resonance, and potential intramolecular interactions will ultimately determine the preferred tautomeric state of this compound. nih.gov
| Substituent Position | Effect on Tautomeric Equilibrium | Example | Reference |
| 6-position | Shifts equilibrium towards lactim form | 6-chloro-2-pyridone | nih.gov |
| 3-position | Can stabilize lactim monomer via intramolecular H-bond | 3-ethoxycarbonyl-2(1H)-pyridone | uni-muenchen.de |
| General | Inductive and resonance effects modulate equilibrium | Cl, F, NH₂, NO₂ | nih.gov |
The polarity of the solvent plays a crucial role in determining the position of the lactam-lactim equilibrium. nih.gov Generally, an increase in medium polarity shifts the equilibrium toward the more polar lactam form. rsc.org This is because polar solvents can better solvate the charged separation present in the zwitterionic resonance structure of the lactam tautomer. wuxibiology.com In apolar solvents, the less polar lactim form may be more favored, and dimerization of the lactam form is also a significant factor. uni-muenchen.de
For example, the equilibrium constant for 2-hydroxypyridine (B17775) (lactim) and 2-pyridone (lactam) is highly sensitive to the solvent environment. wuxibiology.com Studies have shown that water molecules can strongly reduce the tautomerization barrier between the two forms by forming hydrogen bonds, thereby stabilizing the 2-pyridone form. wuxibiology.com Therefore, in aqueous or other polar protic solvents, this compound is expected to exist predominantly in its lactam form. Conversely, in nonpolar, aprotic solvents, the contribution of the lactim tautomer may become more significant. uni-muenchen.de
| Solvent Type | Predominant Tautomer | Rationale | Reference |
| Polar / Protic (e.g., Water, Methanol) | Lactam | Better solvation of the more polar lactam form via hydrogen bonding. | wuxibiology.comuni-muenchen.de |
| Apolar (e.g., Chloroform) | Lactim (monomer) / Lactam (dimer) | Less stabilization of the polar form; dimerization of lactam is favored. | uni-muenchen.de |
| Hydrophobic Cavities (e.g., Cyclodextrins) | Enol (Lactim) | The hydrophobic environment favors the less polar tautomer. | rsc.org |
Hydrolysis and Transesterification Pathways of the Propanoyloxy Group
The propanoyloxy group at the C4 position of the pyridone scaffold introduces ester functionality, making the molecule susceptible to hydrolysis and transesterification reactions. These reactions involve the cleavage of the ester bond.
Hydrolysis, the reaction with water, would lead to the formation of 4-hydroxy-2-pyridone and propanoic acid. This reaction can be catalyzed by either acid or base. The mechanism typically involves nucleophilic attack by a water molecule (or hydroxide (B78521) ion in basic conditions) at the carbonyl carbon of the ester. The reactivity of the pyridone ring itself can influence this process. For instance, studies on the hydrolysis of α-chloro-substituted pyridones have shown that the greater polarity and zwitterionic character of the 4-pyridone ring enhances the rate of hydrolysis compared to the 2-pyridone ring. nih.gov This suggests that the electronic nature of the this compound ring could facilitate nucleophilic attack at the ester group.
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com In the case of this compound, reaction with an alcohol (R'-OH) under acidic or basic catalysis would result in the formation of a new ester (4-R'-oxycarbonyl-2-pyridone) and propanol. The mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile. masterorganicchemistry.com Studies involving 2-pyridyl esters have demonstrated that their reactivity can be enhanced for transacylation and lactonization reactions through intramolecular N-alkylation or coordination with metal ions like copper(II), which makes the acyl group more electrophilic. thieme-connect.de While the propanoyloxy group is attached to the ring at C4 and not directly to the nitrogen or as a 2-pyridyl ester, the underlying principles of activating the ester for nucleophilic attack are relevant.
It is also important to consider the potential for intramolecular reactions. The presence of the nucleophilic nitrogen and oxygen atoms within the pyridone ring could potentially lead to intramolecular rearrangement or cyclization reactions under certain conditions, although this is speculative without specific experimental data for this compound. The equilibrium between O-acylation (as in this compound) and N-acylation products can also be a factor, influenced by the acyl group, temperature, and solvent polarity. researchgate.net
Computational and Theoretical Investigations of 4 Propanoyloxy 2 Pyridone
Quantum Chemical Calculations for Electronic Structure and Reactivitymdpi.comnih.govrowansci.comacs.org
Quantum chemical calculations are fundamental to understanding the electronic characteristics and predicting the chemical behavior of 4-propanoyloxy-2-pyridone. nih.govnih.gov These methods, rooted in solving the Schrödinger equation, provide a quantitative description of the molecule's orbitals and electron distribution, which in turn dictates its reactivity. aps.org
Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Pyridone Derivatives
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-31G(d) | Geometry Optimization, Electronic Properties |
| B3LYP | 6-311++G(d,p) | More accurate energy calculations, analysis of systems with diffuse electrons |
| M06-2X | 6-311+G(d,p) | Systems with non-covalent interactions, thermochemistry |
This table is illustrative and represents common methods used for computational studies on organic molecules.
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com
In pyridone derivatives, the distribution of HOMO and LUMO is influenced by the substituents. For this compound, the electron-withdrawing nature of the carbonyl group and the ester functionality would likely lower the energies of both HOMO and LUMO, potentially affecting its reactivity profile. The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. mdpi.com
Table 2: Illustrative HOMO, LUMO, and Energy Gap Values for a Generic 2-Pyridone System
| Parameter | Illustrative Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -1.2 | Electron-accepting capability |
Note: These are representative values and the actual values for this compound would require specific calculations.
Theoretical Studies on Aromaticity and Stabilitymdpi.comaps.org
The concept of aromaticity is central to understanding the stability and chemical behavior of cyclic conjugated systems like the pyridone ring. nih.govrsc.org While pyridine (B92270) is a classic aromatic heterocycle, the presence of the carbonyl group in 2-pyridones introduces a degree of complexity to its aromatic character. libretexts.org
Several computational indices are used to quantify the degree of aromaticity. These include:
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the bond length alternation in a ring. A value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system.
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character.
Anisotropy of the Induced Current Density (AICD): This method analyzes the response of the molecule to an external magnetic field to determine the presence of a diatropic ring current, a hallmark of aromaticity.
Electron Density of Delocalized Bonds (EDDB): This method focuses on the delocalized electron density within the ring to quantify aromaticity.
For 2-pyridone, these indices generally indicate a significant degree of aromatic character, though slightly less than that of benzene. The aromaticity of this compound would be influenced by the electronic effects of the propanoyloxy substituent.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. ibs.re.krrsc.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. nih.gov For reactions involving pyridone derivatives, computational studies can provide valuable information on reaction kinetics and thermodynamics, helping to rationalize experimental observations and predict the outcome of new reactions.
For this compound, computational modeling could be used to investigate a variety of reactions, such as electrophilic substitution on the pyridone ring or nucleophilic attack at the carbonyl carbon of the ester group. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. These theoretical investigations can guide the design of new synthetic routes and the development of novel pyridone-based compounds with desired properties. acs.org
Prediction of Spectroscopic Properties through Theoretical Calculations
The prediction of spectroscopic properties for a molecule like this compound would typically involve several key computational steps. Initially, the molecule's geometry is optimized to find its most stable, lowest-energy conformation. This is a crucial step as the accuracy of the subsequent spectral predictions is highly dependent on the correctness of the optimized structure. nih.gov
Following optimization, specific calculations are performed to simulate different types of spectra. These quantum chemical calculations can model the behavior of the molecule and its interaction with electromagnetic radiation, which is the fundamental principle behind spectroscopy. aps.org
NMR Spectroscopy Prediction: The Gauge-Including Atomic Orbital (GIAO) method is a common and effective approach for calculating the NMR chemical shifts (¹H and ¹³C) of organic molecules. nih.gov This method computes the magnetic shielding tensors for each nucleus in the molecule. The calculated shielding values are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.
Infrared (IR) Spectroscopy Prediction: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule. researchgate.net These calculations determine the energies associated with the stretching and bending of chemical bonds. The results are typically presented as a list of vibrational modes and their corresponding frequencies (in cm⁻¹) and intensities. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational methods and to achieve better agreement with experimental data. nih.gov
UV-Vis Spectroscopy Prediction: Time-Dependent Density Functional Theory (TD-DFT) is the primary method used to predict electronic transitions, which are observed in UV-Vis spectroscopy. nih.gov This calculation provides information about the excitation energies and oscillator strengths of the transitions, which correspond to the absorption wavelengths (λmax) and intensities, respectively. These calculations are often performed simulating the molecule in different solvents to account for solvent effects on the electronic transitions.
While detailed research findings with specific data tables for this compound are not available, the table below illustrates the type of data that would be generated from such computational studies for a hypothetical molecule with a similar structure.
Table 1: Hypothetical Predicted Spectroscopic Data for a 2-Pyridone Derivative
| Spectroscopic Data Type | Predicted Value | Description |
| ¹H NMR Chemical Shift | δ 7.8 (d) | Predicted chemical shift for a proton on the pyridone ring. |
| ¹³C NMR Chemical Shift | δ 165.0 | Predicted chemical shift for a carbonyl carbon. |
| IR Frequency | 1720 cm⁻¹ | Predicted vibrational frequency for a C=O stretching mode. |
| UV-Vis Absorption | λmax = 295 nm | Predicted maximum absorption wavelength in the UV spectrum. |
Note: The data in this table is illustrative and does not represent actual calculated values for this compound.
Computational studies on various 2-pyridone derivatives have demonstrated the utility of these theoretical methods in understanding structure-property relationships and interpreting experimental results. nih.gov Such theoretical investigations are a cornerstone of modern chemical research, enabling the analysis of molecular properties that can be difficult or time-consuming to measure experimentally. plos.org
Applications of the 4 Propanoyloxy 2 Pyridone Scaffold in Organic Synthesis
4-Propanoyloxy-2-pyridone as a Synthetic Reagent or Catalyst
The utility of the this compound scaffold in organic synthesis extends to its direct participation as a reagent and its foundational role in the development of catalysts. The inherent reactivity of the 2-pyridone core, modulated by the 4-propanoyloxy substituent, underpins its application in various chemical transformations.
Catalytic Roles of Pyridone Scaffolds
The 2-pyridone nucleus is a prominent structural motif in the design of ligands for transition metal catalysis. These scaffolds can assist in crucial steps of catalytic cycles, such as the dissociation of palladium acetate (B1210297) trimers, which is often a prerequisite for initiating catalytic activity. While specific studies detailing the catalytic role of this compound are not extensively documented, the broader class of 2-pyridone ligands has been shown to accelerate C(sp³)–H activation reactions. Computational studies have suggested that 2-pyridone ligands can act as external ligands that facilitate the rate-limiting C–H bond activation step in palladium-catalyzed functionalizations of ketones.
The electronic properties of the 2-pyridone ring can be finely tuned by substituents. For instance, the introduction of electron-withdrawing groups can enhance the efficacy of these ligands in certain catalytic cycles. This principle suggests that the 4-propanoyloxy group, through its electronic influence, can modulate the catalytic activity of a pyridone-based ligand, offering a handle for optimizing reaction outcomes.
Use in Specific Organic Transformations
As a synthetic reagent, the 4-propanoyloxy group in this compound can function as a leaving group in cross-coupling reactions. This reactivity is analogous to that of tosyloxy groups in similar heterocyclic systems. For example, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a 4-tosyloxy-2-pyrone can undergo site-selective coupling with arylboronic acids, where the tosyloxy group is displaced by the aryl moiety. researchgate.net By extension, the propanoyloxy group could serve a similar function, enabling the introduction of various substituents at the C4-position of the pyridone ring.
Furthermore, the diene system of the 2-pyridone ring can participate in cycloaddition reactions, such as the Diels-Alder reaction. The electronic nature of the substituents on the pyridone ring plays a crucial role in determining the feasibility and regioselectivity of these reactions. The 4-propanoyloxy group, being moderately electron-withdrawing, can influence the reactivity of the diene, making it a suitable partner for electron-rich dienophiles. This application allows for the construction of complex polycyclic systems.
This compound as a Key Intermediate in Complex Molecule Synthesis
The this compound scaffold serves as a valuable intermediate in the synthesis of complex molecules, particularly natural products and their analogues. The propanoyloxy group often acts as a protecting group for the 4-hydroxy functionality, which is a common feature in many biologically active 4-hydroxy-2-pyridone alkaloids. nih.govuzh.chnih.gov
The synthesis of these alkaloids often involves the construction of a densely substituted 4-hydroxy-2-pyridone core, followed by diversification. In these synthetic routes, the hydroxyl group can be acylated to the corresponding propanoyloxy derivative to facilitate subsequent transformations or to improve handling and stability. This protected intermediate can then be carried through several synthetic steps before the final deprotection to reveal the natural product. For example, in the collective synthesis of several 4-hydroxy-2-pyridone alkaloids, a key pyridone intermediate is elaborated through aldol (B89426) condensations with various aldehydes. nih.gov The use of a protected 4-hydroxy group, such as a propanoyloxy group, would be a standard strategy in such multi-step syntheses to prevent unwanted side reactions of the hydroxyl group.
The table below illustrates the role of the broader 4-hydroxy-2-pyridone scaffold as a precursor to complex alkaloids, where the propanoyloxy derivative would serve as a key protected intermediate.
| Alkaloid Family | Core Structure | Synthetic Utility of 4-Hydroxy-2-pyridone Intermediate |
| Pyridovericins | Substituted 4-Hydroxy-2-pyridone | Key building block for aldol condensation to build side chains. nih.gov |
| Torrubiellones | Polyene-substituted 4-Hydroxy-2-pyridone | Convergent synthesis via Suzuki-Miyaura coupling to form the core. nih.gov |
| Ilicicolin H | Fused polycyclic 4-Hydroxy-2-pyridone | Intramolecular Diels-Alder strategy utilizes the diene of the pyridone ring. uzh.ch |
| Harzianopyridone | Substituted 4-Hydroxy-2-pyridone | Antifungal agent synthesis involves elaboration of the pyridone core. uzh.ch |
Development of Novel Pyridone-Based Scaffolds with Modified Reactivity
The this compound structure provides a versatile platform for the development of novel scaffolds with tailored reactivity. Modification of the core structure can lead to new classes of compounds with unique chemical properties and potential applications in medicinal chemistry and materials science.
One approach involves the transformation of the pyridone ring into fused heterocyclic systems. For example, pyrrole-fused 2-pyridones can be synthesized from dihydropyridone precursors. fao.orgnsf.gov This strategy involves the generation of a pyrrole (B145914) unit onto the existing pyridone framework, followed by N-alkylation and oxidation to yield the novel fused scaffold. These new structures possess altered electronic and steric properties, which can lead to modified reactivity in, for example, cycloaddition reactions or as ligands in catalysis.
Another strategy focuses on modifying the substituents on the pyridone ring to influence its reactivity. The introduction of strongly electron-withdrawing groups, such as a nitro group, can activate the pyridone scaffold for nucleophilic attack or enhance its dienophilic character in Diels-Alder reactions. While starting from this compound, the ester group could be hydrolyzed to the hydroxyl group, which can then direct further functionalization before being reprotected or converted to a more activating group.
Strategies for Diversification of this compound Structure
The structural diversification of this compound is crucial for creating libraries of compounds for various applications, including drug discovery. nih.gov Strategies for diversification can target the propanoyloxy group, the nitrogen atom, or the carbon atoms of the pyridone ring.
The most straightforward diversification involves the hydrolysis of the propanoyloxy group to the corresponding 4-hydroxy-2-pyridone. This hydroxyl group can then be derivatized with a wide range of alkyl or acyl groups to explore structure-activity relationships. Furthermore, the hydroxyl group can be converted into a better leaving group, such as a triflate or tosylate, to facilitate nucleophilic substitution reactions at the C4-position.
Site-selective C–H functionalization offers a powerful tool for the direct introduction of new substituents onto the pyridone ring, obviating the need for pre-functionalized starting materials. Transition metal-catalyzed reactions have been developed for the selective functionalization of the C3, C5, and C6 positions of the 2-pyridone core. The directing ability of existing substituents can be exploited to control the regioselectivity of these reactions.
The table below summarizes various strategies for the diversification of the 2-pyridone scaffold, which are applicable to this compound.
| Diversification Strategy | Target Position | Key Transformation | Potential New Functionality |
| Modification of the Acyl Group | C4-Oxygen | Hydrolysis and re-acylation/alkylation | Ethers, different esters, carbonates |
| Conversion to Leaving Group | C4-Oxygen | Tosylation, Triflation | Precursor for nucleophilic substitution |
| C-H Functionalization | C3, C5, C6 | Transition metal-catalyzed coupling | Aryl, alkyl, vinyl groups |
| N-Alkylation/Arylation | N1 | Nucleophilic substitution | Diverse N-substituents |
| Cycloaddition Reactions | C3-C6 Diene | Diels-Alder reaction | Fused polycyclic systems |
Conclusion and Future Directions in 4 Propanoyloxy 2 Pyridone Research
Summary of Key Research Findings and Methodological Advances
Research into the 2-pyridone scaffold, the foundational structure of 4-Propanoyloxy-2-pyridone, has established it as a "privileged scaffold" in drug discovery. nih.govresearchgate.net This designation stems from its versatile physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its utility as a bioisostere for various functional groups like amides and phenyls. nih.govresearchgate.netfrontiersin.org These characteristics can favorably influence a molecule's lipophilicity, aqueous solubility, and metabolic stability. nih.govresearchgate.net
Methodological advances in the synthesis of 2-pyridone derivatives have been significant. Researchers have developed a multitude of synthetic strategies, including:
Multi-component Reactions (MCRs): These reactions offer an efficient and eco-friendly route to diverse and functionalized 2-pyridones by combining three or more reactants in a single step. rsc.orgeurekaselect.com
Transition-Metal Catalysis: The use of catalysts like rhodium and palladium has enabled novel pathways for constructing the 2-pyridone ring, including through C-H activation and cross-coupling reactions. iipseries.org
Eco-Friendly Synthesis: A growing focus on green chemistry has led to the development of catalyst- and solvent-free thermal multicomponent domino reactions, enhancing the sustainability of 2-pyridone synthesis. wordpress.com
Derivatives of the closely related 4-hydroxy-2-pyridone scaffold have demonstrated a wide array of biological activities, including antitumor, antibacterial, and antifungal properties, underscoring the therapeutic potential inherent in this class of compounds. nih.govnih.govrsc.org For instance, certain 4-hydroxy-2-pyridone derivatives have been shown to inhibit the formation of biofilms in Mycobacterium smegmatis, a significant finding given the challenges of treating biofilm-associated infections. nih.goveurekaselect.com
Emerging Trends and Challenges in Pyridone Chemistry
The field of pyridone chemistry is continually evolving, driven by the demand for novel compounds with enhanced properties and more efficient, sustainable synthetic methods. Key trends include the increasing use of MCRs for library synthesis and the application of site-selective C-H functionalization to decorate the pyridone core. eurekaselect.comrsc.org However, challenges remain, particularly in controlling regioselectivity and stereochemistry during synthesis and achieving scalability for industrial applications. iipseries.org
| Trend/Challenge | Description | Advantages/Opportunities | Associated Challenges |
|---|---|---|---|
| Green Synthesis | Development of environmentally benign synthetic protocols, such as solvent-free reactions or the use of aqueous media. wordpress.comnih.gov | Reduced environmental impact, lower cost, increased safety. | Maintaining high yields and selectivity; catalyst stability and reusability. acs.org |
| Multi-Component Reactions (MCRs) | Convergent reactions where three or more reactants form a single product, increasing molecular diversity. rsc.orgeurekaselect.com | High atom economy, operational simplicity, rapid access to complex molecules. | Scaffold limitations, optimization of reaction conditions for multiple components. |
| C-H Functionalization | Direct modification of carbon-hydrogen bonds on the pyridone ring to introduce new functional groups. rsc.org | Step-economic synthesis, late-stage diversification of complex molecules. | Achieving high site-selectivity (regioselectivity), harsh reaction conditions. rsc.org |
| Flow Chemistry | Performing reactions in a continuously flowing stream rather than in a batch reactor. researchgate.netbioduro.com | Improved heat and mass transfer, enhanced safety for hazardous reactions, potential for automation and scalability. pharmaron.comnih.gov | Reactor fouling, requirement for specialized equipment, optimization of flow parameters. pharmaron.com |
| Photoredox Catalysis | Using visible light to initiate redox reactions, enabling unique chemical transformations. pharmaron.com | Mild reaction conditions, access to novel reaction pathways. nih.gov | Catalyst cost and stability, scalability of photochemical setups. pharmaron.com |
Prospective Research Avenues for this compound
The existing knowledge base on pyridones provides a clear roadmap for future research specifically targeting this compound. The following areas represent promising avenues for investigation.
Future work should focus on developing novel, efficient, and sustainable methods for the synthesis of this compound. This could involve adapting existing multi-component reactions to incorporate a propanoyloxy group or developing a de novo synthesis using modern catalytic methods. eurekaselect.com A key goal would be to create pathways that allow for the easy generation of analogs, facilitating structure-activity relationship (SAR) studies. For example, a [4+2] annulation strategy could provide a versatile route to the core structure. organic-chemistry.org
To optimize synthetic routes and understand potential biological interactions, detailed mechanistic studies are crucial. Techniques such as Density Functional Theory (DFT) calculations, transient absorption spectroscopy, and kinetic modeling could elucidate reaction pathways and intermediates. nih.govresearchgate.net Understanding the tautomeric equilibrium between the pyridone and hydroxypyridine forms, and how the 4-propanoyloxy substituent influences this balance, would be a critical area of investigation, as tautomerism can significantly impact biological activity. iipseries.orgwikipedia.org
Applying flow chemistry to the synthesis of this compound could offer significant advantages over traditional batch processing. researchgate.net The precise control over reaction parameters such as temperature and residence time afforded by flow reactors could lead to higher yields, improved purity, and enhanced safety. nih.gov This approach aligns with the principles of green chemistry by minimizing waste and energy consumption, representing a sustainable path for potential scale-up and industrial production. bioduro.compharmaron.com
Systematic functionalization of the this compound scaffold is a critical next step. Research should explore modifications at all available positions on the pyridone ring to create a library of novel derivatives. frontiersin.org Techniques like site-selective C-H functionalization could be employed for late-stage diversification. rsc.org These new analogs could then be screened for a wide range of biological activities, building on the known therapeutic potential of related 2-pyridone and 4-hydroxy-2-pyridone compounds in areas such as oncology and infectious diseases. nih.govnih.govmdpi.comnih.gov
| Research Avenue | Potential Methods | Expected Outcomes |
|---|---|---|
| New Synthetic Pathways | Multi-component reactions (MCRs), transition-metal catalyzed annulations, catalyst- and solvent-free thermal reactions. eurekaselect.comwordpress.com | More efficient, scalable, and environmentally friendly synthetic routes; access to a diverse library of analogs. |
| Advanced Mechanistic Investigations | Quantum yield measurements, transient absorption spectroscopy (TAS), Density Functional Theory (DFT) calculations. nih.govresearchgate.net | Detailed understanding of reaction mechanisms, optimization of synthetic conditions, insight into tautomeric equilibria. |
| Flow Chemistry & Sustainable Synthesis | Use of continuous flow microreactors, integration of green chemistry principles (e.g., aqueous media). researchgate.netnih.gov | Improved reaction control, higher yields and purity, enhanced safety, and a clear pathway for scalable production. |
| Novel Functionalizations & Derivatives | Site-selective C-H functionalization, synthesis of N-substituted and ring-substituted analogs. rsc.org | Generation of new chemical entities, exploration of structure-activity relationships (SAR), discovery of novel biological activities. mdpi.com |
Q & A
Basic Question: What are the key synthetic routes for 4-Propanoyloxy-2-pyridone, and how can reaction conditions be optimized?
Answer:
A common synthetic approach involves nucleophilic substitution on 4-hydroxy-2-pyridone precursors. For example, alkoxy derivatives of pyridone scaffolds can be synthesized by reacting pyridine-N-oxides with alcohols or thiols in polar aprotic solvents like DMSO, followed by deprotection (e.g., using sodium methoxide) . Optimization includes:
- Solvent selection : DMSO enhances nucleophilicity and reaction rates.
- Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and byproduct formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity.
Reference yields for analogous 4-alkoxy-2-pyridones range from 60% to 85% .
Basic Question: How should researchers characterize this compound, and what spectral data are critical?
Answer:
Key characterization methods include:
- NMR spectroscopy :
- ¹H NMR : Look for pyridone ring protons (δ 6.5–8.5 ppm) and propanoyloxy methyl/methylene groups (δ 1.2–2.5 ppm).
- ¹³C NMR : Confirm carbonyl signals (C=O at δ 165–175 ppm) and pyridone carbons (δ 100–160 ppm) .
- X-ray crystallography : Resolves substituent orientation and hydrogen-bonding patterns in the solid state .
- Mass spectrometry (ESI or EI) : Verify molecular ion peaks and fragmentation patterns consistent with propanoyloxy substitution .
Advanced Question: How can computational methods (e.g., DFT) predict the thermochemical properties of this compound?
Answer:
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model:
- Electron distribution : Assess reactivity by mapping electrostatic potentials and frontier molecular orbitals (HOMO/LUMO).
- Thermochemical accuracy : Calculate atomization energies and bond dissociation energies with <3 kcal/mol deviation from experimental data when exact exchange terms are included .
- Solvent effects : Use implicit solvation models (e.g., PCM) to simulate polar environments.
Advanced Question: How do substituent modifications (e.g., propanoyloxy vs. alkoxy) impact the biological activity of 2-pyridone derivatives?
Answer:
Methodological approaches include:
- Structure-activity relationship (SAR) studies : Compare bioactivity of this compound with analogs (e.g., 4-hydroxy or 4-alkyloxy derivatives) in assays targeting enzymes or receptors.
- Lipophilicity analysis : Measure logP values to correlate propanoyloxy’s hydrophobicity with membrane permeability.
- Metabolic stability : Use in vitro microsomal assays to evaluate esterase-mediated hydrolysis of the propanoyloxy group .
Advanced Question: How should researchers address contradictions in spectroscopic data or reaction yields for this compound?
Answer:
Contradictions may arise from:
- Impurity interference : Re-purify intermediates via recrystallization or HPLC.
- Solvent effects : Replicate reactions in alternative solvents (e.g., DMF vs. DMSO) to test reproducibility .
- Isomeric byproducts : Use 2D NMR (COSY, NOESY) to identify regioisomers or tautomers .
Document all conditions rigorously and apply statistical validation (e.g., t-tests for yield comparisons) .
Basic Question: What safety protocols are essential when handling this compound in the lab?
Answer:
- Engineering controls : Use fume hoods to avoid inhalation of fine powders.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Segregate contaminated materials for incineration .
Advanced Question: What strategies improve regioselectivity in propanoyloxy substitution on 2-pyridone scaffolds?
Answer:
- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to direct substitution to the 4-position.
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to activate pyridone-N-oxide intermediates .
- Microwave-assisted synthesis : Enhance reaction specificity and reduce side products .
Basic Question: How can researchers validate the purity of this compound for pharmacological studies?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm); purity >95% is acceptable for initial assays.
- Elemental analysis : Match calculated and observed C/H/N/O percentages within 0.3% deviation .
- Melting point : Compare with literature values (±2°C range) .
Advanced Question: What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
Answer:
- Exothermic reactions : Implement temperature-controlled batch reactors to prevent thermal degradation.
- Solvent recovery : Optimize distillation protocols for DMSO reuse.
- Byproduct management : Use continuous-flow systems to minimize side reactions .
Advanced Question: How do steric and electronic effects of the propanoyloxy group influence supramolecular interactions in metal complexes?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
